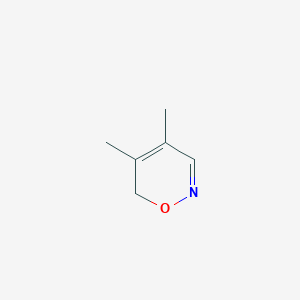

4,5-Dimethyl-6H-1,2-oxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7388-92-3 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

4,5-dimethyl-6H-oxazine |

InChI |

InChI=1S/C6H9NO/c1-5-3-7-8-4-6(5)2/h3H,4H2,1-2H3 |

InChI Key |

HURDEKPZCGSSND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NOC1)C |

Origin of Product |

United States |

Reactivity and Transformations of 4,5 Dimethyl 6h 1,2 Oxazine and Its Derivatives

Cleavage Reactions of the 1,2-Oxazine Ring System

The inherent strain and the presence of the labile N-O bond make the 1,2-oxazine ring susceptible to various cleavage reactions. These reactions are synthetically valuable as they provide pathways to functionalized acyclic compounds, such as 1,4-amino alcohols, or can lead to other heterocyclic systems like pyrrolidines.

N-O Bond Cleavage Pathways (e.g., Reductive Cleavage)

The N-O bond is typically the weakest bond in the 1,2-oxazine ring and is therefore the most common site for cleavage. Reductive cleavage is a prominent transformation that leads to the formation of γ-amino alcohols. This transformation can be achieved using various reducing agents and conditions.

Catalytic hydrogenation is a widely used method for the reductive cleavage of the N-O bond in 1,2-oxazine derivatives. For instance, the hydrogenation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates over Raney nickel initiates a cascade reaction that begins with the cleavage of the N-O bond, leading to the formation of imine intermediates. researchgate.net These intermediates can then undergo further reactions, such as cyclization, to yield new heterocyclic structures like substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates. researchgate.net

Other reagents can also effect N-O bond cleavage. Samarium diiodide (SmI₂) is another effective reagent for inducing this transformation, generating 1,4-amino alcohols from the corresponding 1,2-oxazine precursors. The choice of reducing agent and reaction conditions can influence the outcome and selectivity of the cleavage.

Table 1: Methods for Reductive N-O Bond Cleavage of 1,2-Oxazine Derivatives

| Reagent/Catalyst | Substrate Type | Product Type | Reference |

| Raney Nickel, H₂ | [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates | Substituted Spiranones via Imines | researchgate.net |

| Samarium Diiodide (SmI₂) | Dihydroxy-substituted 1,2-oxazines | 1,4-Amino Alcohols | |

| Zinc in Acetic Acid | Activated Hydrazine Derivatives | Cleaved Amines | rsc.org |

| Aluminium Amalgam | Activated Hydrazine Derivatives | Cleaved Amines | rsc.org |

| Sodium in Liquid Ammonia | Activated Hydrazine Derivatives | Cleaved Amines | rsc.org |

C-O and C-N Bond Cleavage Mechanisms

While N-O bond cleavage is the most common pathway, C-O and C-N bond cleavage reactions also occur under specific conditions, providing alternative routes to functionalized molecules. These reactions often require activation by a Lewis acid or a transition metal catalyst.

For example, the copper-catalyzed addition of Grignard reagents to bicyclic 3,6-dihydro-2H-1,2-oxazines can lead to a ring-opening C-O bond cleavage. researchgate.net Similarly, indium(III) triflate in a nucleophilic alcohol solvent can promote the selective C-O bond cleavage of these bicyclic systems, resulting in hydroxylamine (B1172632) regioisomers through either direct or allylic nucleophilic attack. researchgate.net These methods highlight the potential to selectively break the C-O bond by coordinating a Lewis acid to the oxygen atom, making the adjacent carbon more susceptible to nucleophilic attack.

C-N bond cleavage is less common but can be observed in specific contexts, particularly in more complex or strained 1,2-oxazine systems. researchgate.net The mechanism often involves the activation of the nitrogen atom or weakening of the C-N bond through electronic effects of substituents.

Reactions with External Reagents

Beyond ring cleavage, the 4,5-Dimethyl-6H-1,2-oxazine ring can react with a variety of external reagents. The C=N imine functionality and the heteroatoms provide sites for both electrophilic and nucleophilic attack.

Electrophilic Attack and Reactions with Acids

The nitrogen atom of the 1,2-oxazine ring is a potential site for electrophilic attack. However, in the case of 5,6-dihydro-4H-1,2-oxazine-N-oxides, the reaction with hydrochloric acid proceeds via an interesting pathway. researchgate.net It leads to the formation of geminal chloronitroso compounds that also contain a hydroxyl group. This process is considered the first example of an interrupted Nef reaction of nitronic esters. researchgate.net The reaction is initiated by the formation of N,N-bis(oxy)iminium cations, which are then intercepted by the chloride anion, followed by ring opening. researchgate.net

Nucleophilic Additions and Reactions with Bases

The C=N double bond in 6H-1,2-oxazines is susceptible to nucleophilic addition. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbon atom of the imine functionality. The stability of various 1,2-oxazines and their saturated counterparts, 1,2-oxazinanes, towards organometallic compounds has been tested to evaluate their use as chiral auxiliaries. thieme-connect.com

Reactions with bases can lead to deprotonation at various positions. The methylene protons at the C6 position are adjacent to the C=N bond and can be acidic enough to be removed by a strong base, generating an anion that can then react with electrophiles. Similarly, the methyl groups at C4 and C5 could potentially be deprotonated under strongly basic conditions.

Hydrogenation and Other Reductive Transformations

Catalytic hydrogenation is a versatile tool for the transformation of 1,2-oxazines, which can lead to different products depending on the catalyst, conditions, and substrate structure. As mentioned previously, hydrogenation over Raney nickel often results in N-O bond cleavage. researchgate.net

However, under different conditions or with different catalysts, hydrogenation can lead to the reduction of the C=N double bond without cleaving the N-O bond, yielding the corresponding saturated 1,2-oxazinane (B1295428) (tetrahydro-1,2-oxazine). For example, the reduction of a dihydrooxazine can produce the corresponding tetrahydrooxazine. researchgate.net The choice between ring cleavage and simple reduction of the double bond can be controlled by the reaction parameters. Catalytic hydrogenation of dihydro-oxazin-6-ones has been shown to preferentially reduce the carbonyl group with ring-opening to yield carbaldehyde derivatives.

Table 2: Outcomes of Hydrogenation of 1,2-Oxazine Derivatives

| Catalyst | Substrate | Major Product(s) | Reaction Type | Reference |

| Raney Nickel | [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates | Spiranones | Reductive N-O Cleavage, Cyclization | researchgate.net |

| Not Specified | Dihydro-oxazin-6-ones | Carbaldehyde derivatives | Carbonyl Reduction, Ring-Opening | |

| Palladium-on-carbon | Dihydrooxazine | Tetrahydrooxazine | C=N Bond Reduction | researchgate.net |

Intramolecular Transformations and Rearrangements

The 1,2-oxazine ring, particularly in its 6H- form, is subject to several intramolecular reactions, primarily induced by thermal energy. These transformations often involve the cleavage and reformation of bonds within the molecule, leading to new isomeric structures or fragmentation into smaller molecules.

Thermally Induced Unimolecular Reactions

6H-1,2-Oxazines can undergo thermally induced unimolecular reactions that lead to rearrangement or decomposition. The specific outcome is highly dependent on the substitution pattern and the reaction conditions. For instance, the N-O bond is often the weakest link in the heterocyclic ring, and its cleavage can initiate a cascade of reactions. While specific studies on this compound are not extensively detailed in the literature, the behavior of related 5,6-dihydro-4H-1,2-oxazines provides insight into potential thermal pathways. researchgate.net These reactions can include rearrangements involving sigmatropic shifts, where substituent groups migrate across the ring system. researchgate.net The presence of the methyl groups at the C4 and C5 positions in this compound would influence the stability of any intermediates and the energy barriers for such rearrangements.

Retro-Diels-Alder Reactions

The retro-Diels-Alder (rDA) reaction is a significant thermal transformation for 1,2-oxazines, as it represents the microscopic reverse of the hetero-Diels-Alder reaction often used for their synthesis. masterorganicchemistry.com This process involves the concerted cleavage of two sigma bonds, resulting in the fragmentation of the six-membered ring into a four-atom and a two-atom component. For this compound, this would typically involve the expulsion of a nitroso species.

Table 1: Factors Influencing Retro-Diels-Alder Reactions of 1,2-Oxazine Derivatives

| Factor | Influence on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Temperature | Increases with higher temperature | Provides activation energy to overcome the reaction barrier. masterorganicchemistry.com | masterorganicchemistry.com |

| Solvent Polarity | Faster in polar solvents | Stabilizes the polarized transition state. nih.gov | nih.gov |

| Substituents | Electron-withdrawing groups can accelerate or decelerate depending on position | Affects the electronic polarization of the transition state. nih.gov | nih.gov |

| Ring Strain | Increased strain can lower the activation temperature | Relieves steric or angular strain in the ground state. | |

Functional Group Interconversions on the 1,2-Oxazine Scaffold

The 1,2-oxazine ring serves as a scaffold upon which various functional groups can be introduced or modified. These transformations allow for the synthesis of a diverse library of derivatives from a common precursor.

Reactions at Ring Hydrogen Atoms

While this compound has methyl groups at the C4 and C5 positions, it possesses hydrogen atoms at the C3 and C6 positions. These hydrogens can potentially be involved in reactions. researchgate.net The hydrogen atoms at the C6 position, being adjacent to the oxygen atom, may exhibit some acidity and could be removed by a strong base to generate an anion. This anion could then react with various electrophiles. Similarly, the hydrogen at the C3 position, being part of an imine-like C=N bond, could also be targeted for specific reactions, although this is generally less common without activation.

Nucleophilic Substitutions, Additions, and Condensations at Substituents

The methyl groups at the C4 and C5 positions of this compound are the primary sites for functional group interconversions via reactions at substituents. researchgate.net One common strategy involves the deprotonation of a methyl group using a strong base to form a carbanion. This nucleophilic species can then participate in a variety of subsequent reactions.

Condensation Reactions: The generated carbanion can react with carbonyl compounds, such as aldehydes and ketones, in aldol-type condensation reactions to form larger, more complex structures.

Nucleophilic Additions: The anion can add to other electrophilic centers. researchgate.net

Nucleophilic Substitutions: While direct nucleophilic substitution on a methyl group is not feasible, conversion of the methyl group to a better leaving group (e.g., a halomethyl group) would allow for subsequent SN2 reactions with various nucleophiles. wikipedia.orgorganic-chemistry.org

Table 2: Representative Reactions at Substituents of 1,2-Oxazine Derivatives

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Aldol Condensation | 1. Strong Base (e.g., LDA) 2. Aldehyde/Ketone | β-Hydroxyalkyl substituted 1,2-oxazine | researchgate.net |

| Alkylation | 1. Strong Base 2. Alkyl Halide | Alkylated 1,2-oxazine | researchgate.net |

| Wittig Reaction | Conversion of a substituent to a carbonyl, then reaction with a phosphonium ylide | Exo-methylene substituted 1,2-oxazine | researchgate.net |

Ring Contraction and Expansion to Other Heterocyclic Systems

The 1,2-oxazine scaffold can be chemically transformed into other heterocyclic systems through ring contraction or expansion reactions. These transformations are valuable for synthesizing different classes of nitrogen- and oxygen-containing heterocycles. researchgate.net

Ring Contraction: A significant transformation of the 1,2-oxazine ring is its contraction to five-membered rings, such as pyrrolidines or pyrroles. mdpi.comfu-berlin.de A common method involves the reductive cleavage of the N-O bond, often with reagents like zinc in acetic acid or catalytic hydrogenation. fu-berlin.de This cleavage yields a 1,4-amino alcohol intermediate, which can then undergo intramolecular cyclization to form a pyrrolidine ring. Under basic conditions, certain bicyclic 1,2-oxazine derivatives have been shown to undergo ring contraction of the unsaturated oxazine (B8389632) ring to form pyrrole derivatives. mdpi.com

Ring Expansion: Ring expansion reactions of 1,2-oxazines are also documented, leading to seven-membered heterocyclic systems like 1,2-oxazepines. researchgate.net For example, dibromocyclopropane-fused 1,2-oxazinanes have been shown to undergo ring expansion when heated with a base like potassium carbonate in methanol (B129727). researchgate.net While this specific example involves a saturated oxazine ring, similar principles could potentially be applied to derivatives of this compound to achieve ring expansion.

Table 3: Ring Transformation Reactions of 1,2-Oxazine Derivatives

| Transformation | Reagents/Conditions | Product Heterocycle | Reference |

|---|---|---|---|

| Ring Contraction | Reductive N-O cleavage (e.g., Zn/HOAc) | Pyrrolidine | fu-berlin.de |

| Ring Contraction | Base (e.g., DBU) and alcohol on specific bicyclic systems | Pyrrole | mdpi.com |

| Ring Expansion | Heat, K2CO3/MeOH on dibromocyclopropane-fused derivatives | 1,2-Oxazepine | researchgate.net |

Contraction to Tetrahydrofuran Derivatives

The direct ring contraction of a 6H-1,2-oxazine, such as this compound, to a tetrahydrofuran derivative is not a commonly reported transformation in chemical literature. Acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines typically lead to other heterocyclic systems like pyridine 1-oxides or result in ring-opening to form oximes, rather than cyclizing to a tetrahydrofuran core .

However, a plausible, albeit multi-step, pathway can be proposed based on the known chemistry of the 1,2-oxazine ring. The foundational step in many transformations of 1,2-oxazines is the reductive cleavage of the weak N-O bond. This reaction is a versatile method for producing functionalized compounds such as amino alcohols mdpi.com.

For a 1,2-oxazine, this cleavage would yield a 1,4-amino alcohol. While not a direct contraction, this 1,4-amino alcohol intermediate could theoretically be converted to a tetrahydrofuran derivative through subsequent chemical steps, such as diazotization of the amino group followed by intramolecular substitution by the hydroxyl group. This hypothetical pathway is outlined below:

Reductive N-O Bond Cleavage: The 1,2-oxazine ring is opened, typically using a reducing agent like samarium diiodide or through catalytic hydrogenation, to produce a 1,4-amino alcohol.

Conversion to Tetrahydrofuran: The resulting amino alcohol would then need to undergo further reactions to achieve cyclization to the tetrahydrofuran ring.

This indirect route highlights the synthetic utility of 1,2-oxazines as precursors to other saturated heterocycles, even if direct contraction is not a favored pathway.

Expansion to 1,2-Oxazepines

The expansion of the six-membered 1,2-oxazine ring to a seven-membered 1,2-oxazepine ring is a documented transformation that provides access to a different class of heterocycles. This process has been successfully achieved through a sequence involving cyclopropanation followed by solvolysis-induced ring enlargement researchgate.net.

The key steps of this transformation are:

Dibromocarbene Addition: The C4=C5 double bond of the 1,2-oxazine reacts with dibromocarbene (generated, for example, from bromoform and a strong base) to form a dibromocyclopropane intermediate fused to the oxazine ring.

Ring Enlargement: The resulting dibromocyclopropane is unstable and, upon treatment with a nucleophilic solvent like methanol, undergoes a smooth ring-enlargement reaction. This step proceeds via the opening of the cyclopropane (B1198618) ring, leading to the formation of a 5-bromo-1,2-oxazepine derivative researchgate.net.

This strategy has been demonstrated on various carbohydrate-derived 1,2-oxazines, affording the corresponding 1,2-oxazepine derivatives in fair to good yields researchgate.net.

| Starting 1,2-Oxazine Derivative | Reagents | Key Intermediate | Final 1,2-Oxazepine Product | Notes |

|---|---|---|---|---|

| D-Glyceraldehyde-derived 1,2-oxazine | 1. CHBr3, NaOH 2. Methanol | Dibromocyclopropane adduct | 5-Bromo-1,2-oxazepine derivative | Reaction proceeds smoothly to furnish the ring-expanded product. |

| Arabinose-derived 1,2-oxazine | 1. CHBr3, NaOH 2. Methanol | Dibromocyclopropane adduct | 5-Bromo-1,2-oxazepine derivative | Demonstrates applicability to other substituted 1,2-oxazines. |

Derivatization Strategies for Enhancing Molecular Complexity

The 6H-1,2-oxazine scaffold can be readily functionalized to increase its molecular complexity, making it a valuable building block in organic synthesis. Derivatization can be achieved either during the initial synthesis of the ring or by post-synthesis modification of a pre-formed oxazine.

A primary strategy for building initial complexity is through the hetero-Diels-Alder reaction. The cyclization of α,β-unsaturated oximes (acting as nitrosoalkene precursors) with various terminal acetylenes allows for the one-step construction of the 6H-1,2-oxazine ring with diverse substituents at the C3, C4, and C6 positions ccsenet.orgresearchgate.net.

For pre-formed 6H-1,2-oxazines, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl and alkynyl groups, particularly at the C4 position. This method typically involves a two-step sequence:

Halogenation: The 6H-1,2-oxazine is first brominated at the C4 position. This is achieved by the addition of bromine across the C4=C5 double bond, followed by base-induced elimination of hydrogen bromide (HBr) to yield a 4-bromo-6H-1,2-oxazine beilstein-journals.org.

Cross-Coupling: The resulting 4-bromo derivative serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions beilstein-journals.org.

Suzuki Coupling: Reaction with an arylboronic acid introduces a new aryl substituent at the C4 position.

Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent at the C4 position.

These coupling reactions proceed in good yields and demonstrate the utility of halogenated 6H-1,2-oxazines as versatile intermediates for creating more complex molecules beilstein-journals.org.

| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-3,6,6-triphenyl-6H-1,2-oxazine | Phenylboronic acid | Suzuki | Pd(PPh3)4, Na2CO3, Toluene, 80 °C | 3,4,6,6-Tetraphenyl-6H-1,2-oxazine | 82 |

| 4-Bromo-6,6-dimethyl-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Suzuki | Pd(PPh3)4, Na2CO3, Toluene, 80 °C | 6,6-Dimethyl-3,4-diphenyl-6H-1,2-oxazine | 77 |

| 4-Bromo-3,6,6-triphenyl-6H-1,2-oxazine | Phenylacetylene | Sonogashira | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C | 3,6,6-Triphenyl-4-(phenylethynyl)-6H-1,2-oxazine | 81 |

| 4-Bromo-3,6,6-triphenyl-6H-1,2-oxazine | 1-Hexyne | Sonogashira | PdCl2(PPh3)2, CuI, Et3N, THF, 60 °C | 4-(Hex-1-yn-1-yl)-3,6,6-triphenyl-6H-1,2-oxazine | 72 |

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed spectroscopic characterization data for the specific chemical compound “this compound” could not be located.

The requested article, which was to be structured around the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this particular molecule, cannot be generated due to the absence of published experimental findings for this compound.

Searches for ¹H NMR, ¹³C NMR, 2D-NMR, IR, MS, and high-resolution mass spectrometry (HRMS) data specific to this compound did not yield any results. While the scientific literature contains extensive spectroscopic information on a wide variety of related oxazine derivatives and other heterocyclic systems, this information is not applicable to the exact structure of this compound as per the strict constraints of the request.

Therefore, it is not possible to provide an accurate and scientifically validated article focusing solely on the spectroscopic and structural elucidation of this compound at this time.

Spectroscopic Characterization and Structural Elucidation of 4,5 Dimethyl 6h 1,2 Oxazine Systems

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique vital for determining the molecular weights of thermally labile molecules like 1,2-oxazine derivatives, as it typically produces intact protonated molecules [M+H]⁺ without significant fragmentation. nih.govlibretexts.org This method allows for the precise confirmation of the molecular mass and, by extension, the chemical formula.

In the analysis of 1,2-oxazine systems, the sample is dissolved in a suitable solvent and introduced into the ESI source. A strong electric field disperses the solution into a fine aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. nih.govlibretexts.org

For compounds like 4,5-Dimethyl-6H-1,2-oxazine (Molecular Formula: C₆H₁₁NO, Molecular Weight: 113.16 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [C₆H₁₁NO + H]⁺ at an m/z value of approximately 114.16.

By coupling ESI with tandem mass spectrometry (MS/MS), further structural information can be obtained. In this technique, the protonated parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. researchgate.netnih.gov The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure and connectivity. For instance, studies on isomeric oxazolidin-2-one derivatives have shown that even structurally similar compounds can be differentiated by their unique fragmentation pathways observed in CID-MS/MS spectra. researchgate.netresearchgate.net

Table 1: Expected ESI-MS Data for this compound

| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Expected Ion | m/z Value |

| This compound | C₆H₁₁NO | 113.16 | Positive ESI | [M+H]⁺ | ~114.16 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of molecules, including the relative and absolute configuration of all stereogenic centers. nih.govnih.gov This technique is indispensable for elucidating the precise spatial arrangement of atoms, bond lengths, and bond angles in 1,2-oxazine systems, thereby confirming their conformation.

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. ed.ac.uk By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For chiral 1,2-oxazine derivatives, determining the absolute configuration is crucial. This is achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. ed.ac.uk This effect causes small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which allows for the determination of the molecule's true handedness. ed.ac.uk While challenging for molecules containing only light atoms (C, H, N, O), modern diffractometers and computational methods have improved the reliability of this determination. ed.ac.uk

Studies on related heterocyclic systems, such as 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo researchgate.netnih.govresearchgate.netchromatographyonline.comoxazino[2,3-e] researchgate.netchromatographyonline.comoxazine (B8389632), have demonstrated the power of X-ray crystallography to reveal detailed conformational information. For example, analysis showed that the heterocyclic oxazine ring in this compound adopts a slightly twisted envelope conformation. nih.goviucr.org Such detailed conformational insights are critical for understanding the structure-activity relationships of these molecules.

Table 2: Representative Crystallographic Data Parameters for an Oxazine Derivative

| Parameter | Description | Example Value (for C₁₆H₁₆N₂O₂) |

| Crystal system | The symmetry system of the crystal lattice. | Monoclinic |

| Space group | The group of symmetry operations of the crystal. | C2/c |

| a, b, c (Å) | Dimensions of the unit cell. | a = 24.798, b = 4.7133, c = 11.5330 |

| β (°) | Angle of the unit cell. | 106.751 |

| V (ų) | Volume of the unit cell. | 1290.8 |

| Z | Number of molecules per unit cell. | 4 |

Note: Data is for a representative oxazine derivative, C₁₆H₁₆N₂O₂, as specific data for this compound was not available. nih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of 1,2-oxazine derivatives from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods employed for these purposes.

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net For the analysis of 1,2-oxazine derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., ODS or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. Purity is assessed by the presence of a single, sharp peak in the chromatogram, and the area under the peak is proportional to the concentration of the compound. A study on benz[e]-1,3-oxazine derivatives successfully used a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile to separate a series of seven compounds. researchgate.net

Chiral HPLC is specifically used for the separation of enantiomers. This requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. semanticscholar.orgnih.gov

Table 3: Typical HPLC Parameters for Oxazine Derivative Analysis

| Parameter | Description | Typical Conditions |

| Column | Stationary phase used for separation. | ODS (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Solvent system that carries the sample. | Gradient of aqueous buffer and Acetonitrile/Methanol |

| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |

| Detection | Method used to visualize the separated components. | UV-Vis Detector (e.g., at 245 nm) |

| Analysis Time | Duration of a single chromatographic run. | 20-60 minutes |

Note: Parameters are based on methods developed for related oxazine structures. researchgate.netsemanticscholar.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, especially for chiral separations. researchgate.netchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical CO₂, SFC allows for faster separations and higher efficiency compared to HPLC. researchgate.netafmps.be

For chiral analysis of 1,2-oxazine derivatives, the sample is injected onto a column packed with a chiral stationary phase (CSP), often polysaccharide-based. semanticscholar.org A modifier, typically an alcohol like methanol or ethanol, is added to the CO₂ to increase the mobile phase's solvating power and improve peak shape. researchgate.net

The key advantage of SFC for chiral analysis is its speed. Analyses that might take up to 60 minutes with HPLC can often be completed in under 10 minutes using SFC, without compromising resolution. semanticscholar.org Research on 3,6-dihydro-1,2-oxazine derivatives demonstrated that SFC provided successful separation for all studied compounds, including one that could not be resolved by HPLC, with analysis times up to 10 times faster. semanticscholar.org This high-throughput capability is invaluable in medicinal chemistry and drug discovery for screening chiral compounds. researchgate.netchromatographyonline.com

Table 4: Comparison of HPLC and SFC for Chiral Analysis of 1,2-Oxazine Derivatives

| Feature | HPLC | SFC |

| Primary Mobile Phase | Liquid (e.g., Hexane, Water/Acetonitrile) | Supercritical CO₂ |

| Organic Solvent Usage | High | Low |

| Analysis Time | Slower (e.g., 22-60 min) semanticscholar.org | Faster (e.g., 7-9 min) semanticscholar.org |

| Separation Efficiency | Good | Often higher |

| Resolution (Rs) | Variable, can be <1.5 for some compounds semanticscholar.org | Consistently good, Rs > 1.8 for difficult separations semanticscholar.org |

| Environmental Impact | Higher (solvent waste) | Lower ("greener" technique) afmps.be |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. chemcollective.orglibretexts.org

The procedure involves combusting a precisely weighed sample of the pure compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂ gas)—are collected and quantified. From the masses of these products, the masses and percentages of C, H, and N in the original sample are calculated.

For this compound, with the molecular formula C₆H₁₁NO, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (113.16 g/mol ).

Calculated Elemental Composition for C₆H₁₁NO:

Carbon (C): (6 * 12.01) / 113.16 * 100% = 63.68%

Hydrogen (H): (11 * 1.01) / 113.16 * 100% = 9.80%

Nitrogen (N): (1 * 14.01) / 113.16 * 100% = 12.38%

Oxygen (O): (1 * 16.00) / 113.16 * 100% = 14.14% (often determined by difference)

By comparing the experimentally determined percentages with these calculated values, the empirical formula can be confirmed. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula, complementing data from mass spectrometry. chemcollective.org

Table 5: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 63.68% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 9.80% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 12.38% |

| Oxygen | O | 16.00 | 1 | 16.00 | 14.14% |

| Total | C₆H₁₁NO | 113.16 | 100.00% |

Theoretical and Computational Chemistry of 4,5 Dimethyl 6h 1,2 Oxazine Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the fundamental properties of 1,2-oxazine derivatives. These methods allow for the precise modeling of electronic structures and the prediction of molecular stability, guiding synthetic efforts and explaining observed chemical behavior.

Density Functional Theory (DFT) is a widely utilized computational method for studying 1,2-oxazine systems due to its favorable balance of accuracy and computational cost. researchgate.net DFT studies have been extensively applied to analyze the structure, dynamics, and physicochemical properties of these heterocycles. researchgate.net

Research on various 1,2-oxazine derivatives has employed DFT methods, such as B3LYP with basis sets like 6-31G(d), to perform geometry optimizations and calculate key electronic parameters. researchgate.netresearchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Other calculated properties that help elucidate the electronic nature and stability of these compounds include the electronic chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.net For instance, analysis of various oxazine (B8389632) derivatives has shown that stability, as inferred from the energy gap and hardness parameters, can be directly correlated with the compound's structure. researchgate.net Molecular Electrostatic Potential (MESP) topography has also been used to characterize the reactive sites of the 1,2-oxazine ring, identifying regions susceptible to nucleophilic or electrophilic attack. researchgate.net

| Calculated Parameter | Significance | Typical Method |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | B3LYP/6-31G(d) |

| Global Hardness (η) | Measures resistance to change in electron distribution. Higher hardness correlates with greater stability. | B3LYP/6-31G(d) |

| Electronic Chemical Potential (μ) | Relates to the escaping tendency of electrons from an equilibrium system. | B3LYP/6-31G(d) |

| Global Electrophilicity (ω) | Quantifies the electrophilic nature of a molecule. | B3LYP/6-31G(d) |

| Molecular Electrostatic Potential (MESP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | MP4/6-311++G(d,p)//MP2/6-311++G(d,p) |

While DFT is prevalent, ab initio methods, which are based on first principles without empirical parameterization, also play a role in the study of 1,2-oxazines. Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) have been used in conjunction with large basis sets like 6-311++G(d,p) for high-accuracy calculations of specific properties, such as MESP topography. researchgate.net These higher-level calculations can provide benchmark data to validate the results obtained from more computationally efficient DFT methods. However, for many applications involving the geometry and reaction mechanisms of 1,2-oxazines, well-chosen DFT functionals have proven to provide reliable and accurate results. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is indispensable for elucidating the complex reaction mechanisms involved in the synthesis and transformation of 1,2-oxazines. By mapping out reaction pathways, identifying intermediates, and analyzing transition states, these studies provide a detailed picture of the chemical processes.

The formation of the 1,2-oxazine ring, often via a hetero-Diels-Alder (HDA) reaction between a diene (like 2,3-dimethyl-1,3-butadiene) and a nitroso compound, is a key area of investigation. researchgate.netclockss.org Transition state (TS) analysis is used to understand the kinetics and stereochemical outcomes of these cycloadditions. clockss.org Computational studies have shown that the HDA reaction leading to 1,2-oxazines can proceed through a highly asynchronous transition state. clockss.org

By calculating the potential energy surface (PES), researchers can compare different possible reaction pathways. For example, DFT analysis of the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and a nitroalkene revealed that a direct Diels-Alder cycloaddition and a sequential hetero-Diels-Alder cycloaddition/(3,3)-sigmatropic rearrangement were two competing pathways that were close in energy. researchgate.net The activation energies (ΔE_act_) calculated for the transition states of these pathways determine the kinetic feasibility of each route. mdpi.com Lower activation energy indicates a more favorable reaction path.

| Reaction Pathway | Transition State | Calculated Activation Enthalpy (kcal/mol) | Key Finding |

|---|---|---|---|

| HDA Cycloaddition (Path A) | TSA | 8.1 | Kinetically favored pathway leading to the observed product. |

| HDA Cycloaddition (Path B) | TSB | 22.8 | Kinetically disfavored, does not lead to an observed product. |

Note: Data is illustrative, based on a model HDA reaction leading to a 1,2-oxazine N-oxide derivative. mdpi.com

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, focusing on the changes in electron density during a reaction. mdpi.com MEDT has been applied to HDA reactions that form 1,2-oxazines to analyze their polar nature. mdpi.com The theory posits that the flow of electron density from a nucleophile to an electrophile is a key driver of the reaction. mdpi.com

A central concept in MEDT is the Global Electron Density Transfer (GEDT), which is calculated at the transition state using charges derived from a Natural Population Analysis (NPA). mdpi.commdpi.com A significant GEDT value indicates a highly polar reaction mechanism. mdpi.com Conceptual DFT (CDFT) reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), are used to predict the roles of the reactants. In the formation of 1,2-oxazines, nitroalkenes often act as strong electrophiles, while the diene component acts as the nucleophile. mdpi.com This polar nature, quantified by MEDT, explains the high regioselectivity often observed in these reactions. mdpi.com

| Reactant | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| E-2-phenyl-1-cyano-1-nitroethene | -5.11 | 4.55 | 2.87 | 1.79 |

| Methylenecyclopentane (B75326) | -3.11 | 6.11 | 0.79 | 3.00 |

Note: Illustrative CDFT indices for reactants in a polar HDA reaction, calculated at the B3LYP/6-31G(d) level. mdpi.com

Bonding Evolution Theory (BET) provides a detailed, step-by-step description of bond formation and breaking by analyzing the topological changes of the Electron Localization Function (ELF) along the reaction coordinate. mdpi.comresearchgate.net This method offers a deeper understanding beyond the static picture of the transition state, revealing the sequence of electron density reorganization. mdpi.com

For the HDA cycloaddition forming a 1,2-oxazine N-oxide, a BET study showed that the reaction proceeds via a two-stage, one-step mechanism. mdpi.com The analysis partitions the reaction path into distinct phases, each characterized by specific changes in the ELF basins, which represent chemical bonds, lone pairs, and atomic cores. The study revealed that the formation of the two new sigma bonds (C-C and O-C) is not simultaneous. The C-C bond forms first through the merging of two synaptic basins, followed by the formation of the O-C bond in the final phase via a donation of electron density from the oxygen atom. mdpi.com This detailed picture of asynchronous bond formation is a key insight provided by BET. mdpi.commdpi.com

| Reaction Phase | Approximate Distance (d(C-C)/d(O-C)) (Å) | Description of Electron Density Reorganization |

|---|---|---|

| I - VI | > 2.1 / > 2.6 | Initial approach of reactants and polarization of electron density. |

| VII | ~2.0 - 2.1 | Formation of the first (C4-C5) sigma bond by merging two monosynaptic basins. |

| VIII | < 2.0 / ~2.5 - 2.6 | Formation of the second (O1-C6) sigma bond through donation of oxygen's non-bonding electron density. |

Note: Simplified representation of BET analysis for a model HDA reaction. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical aspect of theoretical chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a cyclic system like 4,5-Dimethyl-6H-1,2-oxazine, the six-membered ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The energetic favorability of these conformers is influenced by factors like ring strain, steric hindrance between substituents (the two methyl groups), and electronic effects within the 1,2-oxazine ring.

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents. mdpi.com For a molecule like this compound, an MD simulation could provide insights into:

The preferred conformation(s) of the oxazine ring in different environments (e.g., in a vacuum vs. in a polar or non-polar solvent).

The energy barriers for conversion between different conformers.

The flexibility of the ring and the rotational freedom of the methyl groups.

The influence of solvent molecules on the conformational stability. mdpi.com

While specific MD simulation data for this compound is not available, studies on similar heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, have shown that the potential energy surface can contain multiple minima corresponding to different chair and twist conformers. researchgate.net Such studies reveal that the interconversion between these forms can occur through various pathways, with the energy barriers depending on the specific structure and substituents. researchgate.net

Table 1: Illustrative Conformational Energy Data for a Substituted Oxazine Ring (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) | Population at 298 K (%) |

|---|---|---|---|

| Chair (equatorial methyls) | 0.00 | -55.2 (C-C-N-O) | ~95 |

| Chair (axial methyls) | +3.5 | -54.8 (C-C-N-O) | ~2 |

| Twist-Boat | +5.8 | +30.1 (C-C-N-O) | <1 |

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) is a powerful quantum chemical framework that uses derivatives of the electron density to define and quantify key chemical concepts like electronegativity and chemical hardness, thereby predicting the reactivity of a molecule. mdpi.comnih.gov CDFT provides a set of global and local reactivity descriptors that help in understanding and anticipating the behavior of a molecule in a chemical reaction. mdpi.com

Global Reactivity Descriptors:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is generally less reactive.

Electrophilicity (ω): A global index that quantifies the ability of a species to accept electrons.

Nucleophilicity (N): An index that measures the electron-donating ability of a molecule. mdpi.com

Local Reactivity Descriptors:

Fukui Functions (f(r)): These functions indicate the most reactive sites within a molecule. The Fukui function f+(r) points to sites susceptible to nucleophilic attack, while f-(r) indicates sites prone to electrophilic attack. sciepub.com

Parr Functions (P(r)): Related to the Fukui functions, these are used to describe the local electrophilic and nucleophilic character of different atomic sites. mdpi.comnih.gov

Dual Descriptor (Δf(r)): This descriptor can simultaneously reveal nucleophilic and electrophilic sites. A positive value indicates an electrophilic site, while a negative value points to a nucleophilic site. nih.gov

Table 2: Representative Global Reactivity Descriptors Calculated via CDFT (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found.

| Descriptor | Symbol | Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential | μ | -3.50 | Moderate tendency to donate electrons |

| Chemical Hardness | η | 6.20 | Relatively stable molecule |

| Electrophilicity Index | ω | 0.99 | Moderate electrophile |

| Nucleophilicity Index | N | 2.85 | Good nucleophile |

Stereochemical Outcomes and Selectivity Prediction

Computational chemistry provides essential tools for predicting the stereochemical outcomes of chemical reactions, including regioselectivity and stereoselectivity (diastereoselectivity and enantioselectivity). For reactions involving this compound, such as cycloadditions or reactions at the chiral centers (C4 and C5), computational methods can be used to model the transition states of competing reaction pathways. mdpi.com

The prediction of selectivity relies on calculating the activation energies (ΔG‡) for all possible stereoisomeric transition states. According to transition state theory, the pathway with the lowest activation energy will be the kinetically favored one, leading to the major product. DFT calculations are commonly employed for this purpose due to their balance of accuracy and computational cost. mdpi.com

For example, in a hetero-Diels-Alder reaction involving a 1,2-oxazine derivative, DFT calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the regiochemistry and stereochemistry of the resulting cycloadduct by comparing the energies of the corresponding transition states. mdpi.com Factors influencing the stereochemical outcome include steric interactions between substituents, orbital overlap (as described by frontier molecular orbital theory), and electrostatic interactions in the transition state.

Investigation of Spectroscopic Parameters through Computational Methods

Computational quantum chemistry is a highly effective tool for predicting and interpreting various spectroscopic parameters, which aids in the structural elucidation of molecules. researchgate.net Methods like DFT and time-dependent DFT (TD-DFT) can accurately calculate parameters for NMR, IR, and UV-Vis spectroscopy. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei and spin-spin coupling constants (J). These calculated values, when compared with experimental data, can confirm a proposed structure or help distinguish between different isomers or conformers. researchgate.net For this compound, calculations could predict the chemical shifts for the two methyl groups and the protons on the heterocyclic ring.

Vibrational Spectroscopy (IR and Raman): Computational methods can calculate the vibrational frequencies and intensities of a molecule. This information corresponds to the peaks observed in experimental IR and Raman spectra. The calculated spectrum helps in assigning specific vibrational modes (e.g., C-H stretch, C=N stretch) to the observed absorption bands.

UV-Vis Spectroscopy: TD-DFT is used to calculate the electronic excitation energies and oscillator strengths of a molecule. researchgate.net These correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum, providing information about the electronic transitions within the molecule's chromophore.

While no specific computational spectroscopic studies for this compound are available, research on other oxazine dyes and related heterocycles has shown that TD-DFT can accurately predict their absorption spectra, often requiring the inclusion of solvent effects for best results. researchgate.netresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (Hypothetical) This table is for illustrative purposes only, as specific data for this compound was not found.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 (C=N) | 155.8 |

| C4 | 45.2 |

| C5 | 42.1 |

| C6 | 70.5 |

| 4-CH₃ | 18.9 |

| 5-CH₃ | 17.3 |

Synthetic Applications and Chemical Utility of 4,5 Dimethyl 6h 1,2 Oxazine Derivatives

Role as Versatile Precursors in Multistep Organic Synthesis

The unique structural features of 4,5-dimethyl-6H-1,2-oxazine derivatives make them highly versatile precursors in multistep organic synthesis. Their applications range from the synthesis of simple aminoalcohols to complex polycyclic systems.

1,2-Oxazines are valuable intermediates for the synthesis of 1,4-aminoalcohols. zioc.ru The stereoselective reduction of 1,2-oxazine derivatives has been demonstrated as a viable method to produce these important synthons. Chiral vicinal aminoalcohols are prevalent in nature and are a key component of numerous biologically active compounds and FDA-approved drugs.

A common synthetic route involves the reductive ring opening of the 1,2-oxazine. For instance, the use of sodium borohydride (NaBH4) in the presence of molybdenum hexacarbonyl (Mo(CO)6) can effectively cleave the N-O bond to yield the corresponding amino alcohol. thieme-connect.com

| Starting 1,2-Oxazine Derivative | Reducing Agent | Resulting 1,4-Aminoalcohol | Yield |

|---|---|---|---|

| N-Boc-1,2-oxazine | NaBH4/Mo(CO)6 | Corresponding N-Boc-1,4-aminoalcohol | Excellent |

The 1,2-oxazine scaffold provides a gateway to a variety of other important heterocyclic systems, including polysubstituted pyrroles, pyrrolidines, and tetrahydrofurans. zioc.ru

Pyrroles: Polysubstituted pyrroles can be synthesized from 1,2-oxazines through a sequence of reductive ring opening to the 1,4-aminoalcohol, followed by oxidation and subsequent cyclization. thieme-connect.com This method is particularly useful for creating pyrroles with extended side chains and alcohol functionalities. thieme-connect.com Another approach involves the conversion of oxazines into N-arylpyrroles by heating the reaction mixture after the initial formation of the oxazine (B8389632).

Pyrrolidines: Reductive ring contraction of 1,2-oxazines is a stereoselective method for accessing dihydroxylated pyrrolidines.

Tetrahydrofurans: The reductive contraction of the 1,2-oxazine ring can also lead to the formation of tetrahydrofuran derivatives. zioc.ru

| Target Heterocycle | Key Transformation | Reaction Conditions |

|---|---|---|

| Polysubstituted Pyrroles | Reductive Ring Opening & Cyclization | 1. NaBH4/Mo(CO)6 2. MnO2 or Dess-Martin periodinane |

| Dihydroxylated Pyrrolidines | Reductive Ring Contraction | - |

| Tetrahydrofurans | Reductive Ring Contraction | - |

The versatility of 1,2-oxazine derivatives extends to the synthesis of lactones and aminosugars.

Lactones: The lactone moiety is present in a wide array of natural products with biological activity. 3,6-Dihydro-1,2-oxazine derivatives have been utilized in the preparation of lactones through a multi-step synthesis. This involves transformations such as dihydroxylation of the double bond and cleavage of the N-O bond, leading to the formation of chiral lactones.

Aminosugars: 1,2-Oxazines serve as precursors in the synthesis of various biologically significant compounds, including azasugars. The chemical transformations of these oxazines have been extensively studied to produce these sugar mimics.

Application in Total Synthesis of Complex Natural Products

The 1,2-oxazine ring is a scaffold found in a number of natural products. Since the first discovery of a 1,2-oxazine-containing natural product, geneserine, in 1925, a total of 76 such compounds have been identified from various natural sources. The utility of 1,2-oxazine derivatives as building blocks has been demonstrated in the synthesis of complex natural products like tropane alkaloids.

Development of Novel Molecular Systems and Scaffolds

The 1,2-oxazine framework is considered a privileged scaffold in medicinal chemistry, providing a foundation for the development of new molecular systems with potential therapeutic applications. researchgate.net Researchers have synthesized novel 1,2-oxazine-based small molecules targeting enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease research. nih.gov The ability to functionalize the 1,2-oxazine ring allows for the creation of diverse molecular libraries for drug discovery programs. zioc.ru

Potential Utility in Agrochemical Research

The applications of 1,2-oxazine derivatives may extend to the field of agrochemicals. Tetrahydro-4H-1,2-oxazines are structural components of some fungicides, herbicides, and broad-spectrum bactericides. This suggests the potential for developing new agrochemicals based on the this compound scaffold.

Compound Names

| This compound |

| 1,4-Aminoalcohols |

| Pyrroles |

| Pyrrolidines |

| Tetrahydrofurans |

| Lactones |

| Aminosugars |

| Geneserine |

| Tropane alkaloids |

Role as Corrosion Inhibitors

There is no available research data on the use of this compound derivatives as corrosion inhibitors. Studies detailing their effectiveness, mechanism of action, or performance on different metals have not been published in the reviewed literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.